molecular formula C15H10ClN3O4S B3001256 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 391222-45-0

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B3001256
CAS RN: 391222-45-0
M. Wt: 363.77
InChI Key: QKZMMQBDWBVCPZ-UHFFFAOYSA-N
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Description

The compound "3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazoles and their derivatives have been extensively studied for their potential applications in medicinal chemistry due to their antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other benzamide derivatives, such as those mentioned in the provided papers, are synthesized using various starting materials and reaction conditions to introduce different functional groups, which can significantly affect their biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzene and thiazole rings, as well as the presence of additional functional groups, can be crucial for the biological activity of these compounds. X-ray structural analysis is often used to determine the precise molecular structure of these compounds, as seen in the study of 1-methoxy-6-nitro-1,3-dihydrobenzimidazol-2-one .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a nitro group can influence the electron-withdrawing properties of the compound, which may affect its reactivity. The synthesis of benzothiazinones, a class of compounds with antitubercular activity, involves precursors such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which suggests that the nitro group plays a role in the subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be determined using various analytical techniques. For instance, thermal analysis has been used to study the stability of different polymorphs of a benzamide derivative, revealing that form alpha is thermodynamically more stable than form beta . Infrared spectroscopy and NMR spectroscopy are also commonly used to characterize the functional groups present in these compounds .

Relevant Case Studies

The antibacterial activities of benzothiazole derivatives have been evaluated in several studies. The ligand NBTCS and its metal complexes showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Another study on thiazole derivatives highlighted that compounds with electron-donating groups like hydroxyl and amino substituents exhibited maximum antimicrobial activity . These findings underscore the potential of benzothiazole derivatives as therapeutic agents.

properties

IUPAC Name

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMMQBDWBVCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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